tert-Butyldiazoacetat

Übersicht

Beschreibung

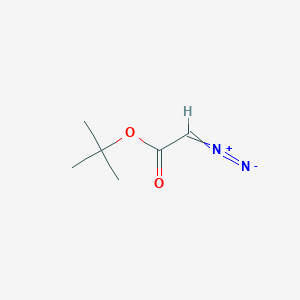

tert-Butyl diazoacetate: is an organic compound with the molecular formula C6H10N2O2. It is a diazo compound, characterized by the presence of a diazo group (N2) attached to an ester group. This compound is known for its versatility in organic synthesis, particularly in cyclopropanation, insertion, and aziridine-forming reactions .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of tert-Butyl diazoacetate can be categorized into several domains:

Organic Synthesis

TBD serves as a crucial reagent in the synthesis of complex organic molecules. Its ability to form carbenes enables the following reactions:

- Cyclopropanation : TBD can react with alkenes to form cyclopropane derivatives. For instance, it has been used to synthesize tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity when reacted with 4-chlorostyrene in the presence of a chiral catalyst .

- Aziridine Formation : TBD can also facilitate the formation of aziridines, which are important intermediates in pharmaceutical synthesis.

Medicinal Chemistry

In medicinal chemistry, TBD is employed for synthesizing drug intermediates and active pharmaceutical ingredients (APIs). Notably, it plays a role in the production of Zolpidem metabolites, highlighting its relevance in therapeutic applications . Its ability to generate diverse heterocyclic compounds makes it valuable for drug discovery.

Biological Applications

TBD is utilized in the modification of biomolecules and studying enzyme mechanisms. Its interactions with enzymes can lead to significant insights into biochemical pathways and enzyme catalysis. For example, it has been shown to facilitate the synthesis of diastereoselective and enantioselective compounds from various substrates, enhancing our understanding of stereochemistry in biological systems .

Materials Science

In materials science, TBD is involved in the synthesis of stereoregular polymers through rhodium-mediated carbene polymerization. This application opens avenues for developing materials with tailored properties for specific industrial uses .

Data Table: Applications Summary

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Cyclopropanation, aziridine formation | High enantioselectivity in product formation |

| Medicinal Chemistry | Synthesis of drug intermediates | Production of Zolpidem metabolites |

| Biological Applications | Modification of biomolecules | Insights into enzyme mechanisms |

| Materials Science | Synthesis of polymers | Development of materials with tunable properties |

Case Study 1: Cyclopropanation Reaction

A study demonstrated the cyclopropanation capability of TBD when reacted with styrene derivatives. The reaction conditions were optimized using chiral catalysts, resulting in products with high enantiomeric excess. This showcases TBD's utility in synthesizing complex chiral centers.

Case Study 2: Drug Metabolism

Research on TBD's role in synthesizing Zolpidem metabolites revealed its effectiveness as an intermediate in pharmaceutical processes. The study highlighted how TBD facilitates critical reactions that lead to bioactive compounds essential for therapeutic efficacy .

Wirkmechanismus

Target of Action

Tert-Butyl diazoacetate (TBD) is a versatile reagent used in numerous organic transformations . It primarily targets carbon-carbon double bonds, where it acts as a carbene equivalent . The primary role of TBD is to facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Mode of Action

TBD interacts with its targets through a process known as cyclopropanation . In this reaction, the diazo group of TBD (N2) is eliminated as nitrogen gas, leaving behind a reactive carbene species . This carbene can then insert itself into carbon-carbon double bonds, forming a cyclopropane ring .

Biochemical Pathways

TBD is involved in several biochemical pathways, particularly in the synthesis of complex organic molecules . For example, it can be used in the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene . It is also a key starting material in the total synthesis of manzacidin A .

Result of Action

The action of TBD results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This can lead to the creation of a wide variety of compounds, including pharmaceuticals, polymers, and other organic materials .

Action Environment

The action of TBD is influenced by several environmental factors. For instance, the presence of a catalyst can significantly enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and selectivity of TBD . It is typically stored at low temperatures (2-8°C) to maintain its stability .

Biochemische Analyse

Biochemical Properties

tert-Butyl diazoacetate is known to interact with various enzymes and proteins in biochemical reactions. For instance, it may be used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt(III) bromide complex as a catalyst .

Molecular Mechanism

The molecular mechanism of tert-Butyl diazoacetate involves its interaction with biomolecules. It is used in the synthesis of diastero- and enantioselective synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl diazoacetate can be synthesized through a diazo transfer reaction. One common method involves the reaction of tert-butyl acetoacetate with p-acetamidobenzenesulfonyl azide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like pentane at low temperatures .

Industrial Production Methods: Industrial production of tert-butyl diazoacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl diazoacetate undergoes various types of reactions, including:

Cyclopropanation: Reaction with alkenes to form cyclopropane derivatives.

Insertion: Insertion into C-H, O-H, and N-H bonds.

Aziridine Formation: Reaction with imines to form aziridines.

Common Reagents and Conditions:

Cyclopropanation: Typically involves the use of a chiral catalyst such as a chiral (salen)cobalt(III) complex.

Insertion: Often carried out in the presence of a metal catalyst like rhodium or copper.

Aziridine Formation: Requires the presence of an imine and a suitable catalyst.

Major Products:

Cyclopropanation: Cyclopropane derivatives.

Insertion: Various insertion products depending on the substrate.

Aziridine Formation: Aziridines.

Vergleich Mit ähnlichen Verbindungen

- Ethyl diazoacetate

- Methyl diazoacetate

- Benzyl diazoacetate

Comparison: tert-Butyl diazoacetate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions. Compared to ethyl diazoacetate and methyl diazoacetate, tert-butyl diazoacetate often exhibits higher selectivity in cyclopropanation and insertion reactions .

Biologische Aktivität

Introduction

Tert-butyl diazoacetate (TBD) is an organic compound with the molecular formula CHNO. It is characterized by a diazo group (N) attached to an ester group, making it a versatile reagent in organic synthesis. Its applications span across various fields, including medicinal chemistry, where it has shown potential biological activity, particularly in cancer research.

TBD primarily functions through cyclopropanation , a reaction where it interacts with carbon-carbon double bonds to form cyclopropane derivatives. This process is catalyzed by various metal complexes, enhancing the reactivity of TBD. Additionally, TBD can insert into C-H, O-H, and N-H bonds, facilitating the formation of aziridines when reacting with imines. These reactions are crucial for synthesizing complex organic molecules and modifying biomolecules.

Types of Reactions

| Reaction Type | Description | Common Catalysts |

|---|---|---|

| Cyclopropanation | Formation of cyclopropane derivatives from alkenes | Chiral (salen)cobalt(III) complex |

| Insertion | Insertion into C-H, O-H, and N-H bonds | Rhodium or copper catalysts |

| Aziridine Formation | Reaction with imines to form aziridines | Suitable imine and catalyst |

Anticancer Properties

Recent studies have highlighted the potential of TBD and its derivatives in cancer treatment. For instance, research involving tert-butyl esters of L-γ-methyleneglutamic acid amides demonstrated significant suppression of breast cancer cell growth (MCF-7, SK-BR-3, MDA-MB-231) while showing minimal effects on non-malignant cells (MCF-10A). The findings indicate that while TBD derivatives exhibit anticancer activity, they are generally less potent than established therapies like tamoxifen or olaparib .

Case Studies

- Synthesis and Evaluation of Prodrugs : A study synthesized two series of prodrugs based on L-γ-methyleneglutamic acid amides using tert-butyl esters. The results showed that these compounds inhibited the growth of breast cancer cells but were less effective than leading compounds .

- Cyclopropanation Applications : TBD was utilized in synthesizing diastereo- and enantioselective compounds from 2-vinylindoles. This application not only illustrates TBD's utility in creating biologically relevant structures but also its role in enhancing selectivity in chemical reactions .

TBD interacts with various enzymes and proteins, making it valuable for biochemical research. For example, it has been employed to prepare high enantioselectivity products using chiral catalysts, showcasing its importance in asymmetric synthesis .

Safety and Handling

While TBD is a powerful reagent in organic synthesis, it is classified as a dangerous good for transport. Proper safety protocols must be followed during handling due to its reactive nature.

Eigenschaften

IUPAC Name |

tert-butyl 2-diazoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVSBLLOZVDAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408281 | |

| Record name | t-butyl diazoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35059-50-8 | |

| Record name | t-butyl diazoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl diazoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: tert-Butyl diazoacetate acts as a carbene precursor. In the presence of a suitable metal catalyst, typically rhodium, copper, or iron complexes, it undergoes dinitrogen extrusion to form a reactive metal carbene intermediate. This carbene then reacts with an alkene, transferring the carbene moiety and forming a cyclopropane ring. [, , , , , , , ]

ANone:

- Spectroscopic Data: Characterized by IR, 1H NMR, and 13C NMR spectroscopy. The diazo group exhibits characteristic signals in these spectra. [, , , ]

A: tert-Butyl diazoacetate is relatively stable at room temperature but should be stored cold (2-8°C) and handled with care due to its potential for explosive decomposition upon heating or under certain conditions. [, ]

A: A variety of transition metal complexes effectively catalyze reactions with tert-Butyl diazoacetate, including:* Rhodium: Rh2(OAc)4 is frequently used, exhibiting high activity and often excellent stereoselectivity. [, , ]* Copper: Copper(I) complexes, such as (MeCN)4CuPF6 and copper(II) Schiff-base complexes, are employed, offering advantages in certain reactions and providing good enantioselectivities. [, , , ]* Iron: Iron(III) porphyrin complexes like Fe(TPP)Cl demonstrate catalytic activity, particularly in olefination reactions. [, ]

A: tert-Butyl diazoacetate is a valuable reagent for synthesizing various compounds:* Cyclopropanes: Widely used for cyclopropanation of alkenes, affording a three-membered ring. [, , , , , , , , , , , ]* Heterocycles: Employed in the synthesis of heterocyclic compounds, including tetrahydroindolizidines, β-amino acid derivatives, and spiro[bicyclo[2.2.1]heptene-7,1′-cycloalkan]-2′-ones. [, , ]* α,β-Bis(arylamino) Acid Derivatives: Utilized in enantioselective three-component reactions with arylamines and imines to synthesize α,β-bis(arylamino) acid derivatives. [, ]

A: Density functional theory (DFT) calculations have been employed to study the mechanism of asymmetric cyclopropanation reactions catalyzed by copper complexes, providing insights into the influence of ligands and counterions on stereoselectivity. [, ]

A: While specific SAR studies for tert-Butyl diazoacetate were not described in the provided papers, it's known that modifying the ester group can impact the reactivity and selectivity of the carbene intermediate. For instance, bulkier ester groups may influence diastereoselectivity in cyclopropanation reactions. [, , , ]

ANone: The provided research articles primarily focus on the synthetic applications of tert-Butyl diazoacetate and its reactivity in various catalytic systems. Information related to stability and formulation, SHE regulations, PK/PD, in vitro/in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, and historical context are not explicitly addressed.

A:* Catalysis: Research on tert-Butyl diazoacetate drives the development of novel catalysts and catalytic systems, involving collaborations with organometallic and inorganic chemistry. [, , , , , , , ]* Materials Science: The synthesis of stereoregular polymers from diazoacetates, including tert-Butyl diazoacetate, using rhodium-mediated carbene polymerization connects this reagent to materials science and polymer chemistry, opening avenues for developing materials with tunable properties. []* Medicinal Chemistry: The ability to synthesize various heterocyclic compounds, including potentially bioactive molecules, using tert-Butyl diazoacetate creates a link with medicinal chemistry, enabling the discovery and development of new drug candidates. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.